Decahydroquinoline, 4-chloro-1-(2-methoxyethyl)-
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Overview
Description
2-[4-Chlorooctahydro-1(2H)-quinolinyl]ethyl methyl ether is a chemical compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological and pharmacological activities, making them valuable in drug research and development
Preparation Methods
The synthesis of 2-[4-Chlorooctahydro-1(2H)-quinolinyl]ethyl methyl ether can be achieved through several synthetic routes. One common method involves the reaction of aniline derivatives with malonic acid equivalents . Another approach is the reaction of anthranilic acid derivatives under specific conditions . Industrial production methods often involve large-scale reactions using optimized conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
2-[4-Chlorooctahydro-1(2H)-quinolinyl]ethyl methyl ether undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it has been studied for its potential antimicrobial and anticancer properties . In medicine, quinoline derivatives, including this compound, are explored for their potential as therapeutic agents for various diseases . Additionally, in the industry, it is used in the development of new materials and as a catalyst in certain chemical reactions .
Mechanism of Action
The mechanism of action of 2-[4-Chlorooctahydro-1(2H)-quinolinyl]ethyl methyl ether involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways involved may vary depending on the specific application and context of use .
Comparison with Similar Compounds
2-[4-Chlorooctahydro-1(2H)-quinolinyl]ethyl methyl ether can be compared with other quinoline derivatives such as 4-hydroxy-2-quinolones and 2-hydroxyquinoline . These compounds share similar structural features but differ in their specific functional groups and biological activities . The uniqueness of 2-[4-Chlorooctahydro-1(2H)-quinolinyl]ethyl methyl ether lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C12H22ClNO |
---|---|
Molecular Weight |
231.76 g/mol |
IUPAC Name |
4-chloro-1-(2-methoxyethyl)-3,4,4a,5,6,7,8,8a-octahydro-2H-quinoline |
InChI |
InChI=1S/C12H22ClNO/c1-15-9-8-14-7-6-11(13)10-4-2-3-5-12(10)14/h10-12H,2-9H2,1H3 |
InChI Key |
JWQQYHIMQKCYSK-UHFFFAOYSA-N |
Canonical SMILES |
COCCN1CCC(C2C1CCCC2)Cl |
Origin of Product |
United States |
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